molecular formula C24H19ClN4O3S B10926944 Methyl 2-{4-[(2-chloro-5-methylphenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Methyl 2-{4-[(2-chloro-5-methylphenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Cat. No.: B10926944
M. Wt: 479.0 g/mol
InChI Key: UVWGOAJSIXDEFP-UHFFFAOYSA-N
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Description

Methyl 2-{4-[(2-chloro-5-methylphenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, substituted with a methyl group and a phenyl group linked to a chlorinated phenoxy moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{4-[(2-chloro-5-methylphenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multiple steps, including the formation of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core and subsequent functionalization. The key steps may include:

    Formation of the Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methyl Group: Methylation reactions using methylating agents such as methyl iodide.

    Attachment of the Phenyl Group: This step may involve coupling reactions, such as Suzuki or Heck coupling, to introduce the phenyl group.

    Chlorination and Phenoxy Substitution: Chlorination reactions followed by nucleophilic substitution to introduce the chlorinated phenoxy moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:

    Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{4-[(2-chloro-5-methylphenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions, particularly at the chlorinated phenoxy moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including antitumor and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{4-[(2-chloro-5-methylphenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes or Receptors: Modulating their activity and affecting downstream signaling pathways.

    Inhibit or Activate Specific Pathways: Leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{4-[(2-chloro-5-methylphenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core with a chlorinated phenoxy moiety makes it a valuable compound for various applications.

Properties

Molecular Formula

C24H19ClN4O3S

Molecular Weight

479.0 g/mol

IUPAC Name

methyl 4-[4-[(2-chloro-5-methylphenoxy)methyl]phenyl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate

InChI

InChI=1S/C24H19ClN4O3S/c1-13-4-9-17(25)18(10-13)32-11-15-5-7-16(8-6-15)21-27-22-19-14(2)20(24(30)31-3)33-23(19)26-12-29(22)28-21/h4-10,12H,11H2,1-3H3

InChI Key

UVWGOAJSIXDEFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC2=CC=C(C=C2)C3=NN4C=NC5=C(C4=N3)C(=C(S5)C(=O)OC)C

Origin of Product

United States

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